2-Benzoylpyrrole

Overview

Description

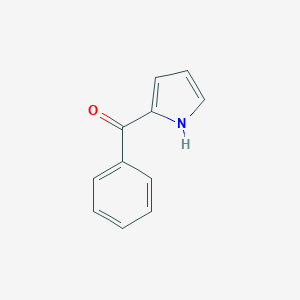

2-Benzoylpyrrole (CAS 7697-46-3) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.195 g/mol . Structurally, it consists of a pyrrole ring substituted at the 2-position with a benzoyl group, conferring unique electronic and steric properties. Its physicochemical characteristics include a melting point of 75–77°C, boiling point of 305.7°C, and density of 1.173 g/cm³ .

The compound is synthesized via Friedel-Crafts acylation, where pyrrole reacts with benzoyl derivatives in the presence of phosphoryl chloride (POCl₃) and a solvent like 1,2-dichloroethane . This method yields this compound with an 86% efficiency after recrystallization from petroleum ether . Its stability under ambient conditions and solubility in organic solvents make it a versatile intermediate in medicinal and materials chemistry.

Preparation Methods

Friedel-Crafts Acylation: Traditional Synthesis

Reaction Mechanism and Standard Protocol

The Friedel-Crafts acylation remains the most widely used method for synthesizing 2-benzoylpyrrole. This electrophilic substitution involves activating benzoyl chloride with phosphoryl chloride (POCl₃) in anhydrous 1,2-dichloroethane. Pyrrole reacts at the α-position due to its electron-rich aromatic system, yielding this compound as the major product .

Key Parameters :

-

Molar Ratios : Pyrrole : benzoyl chloride : POCl₃ = 1 : 1.2 : 2.16

-

Temperature : 25°C (14-hour reaction) followed by reflux at 83°C (1 hour)

-

Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from petroleum ether (60–65°C).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 86% |

| Purity (GC-MS) | >98% |

| Melting Point | 75–77°C |

Industrial Scalability and Modifications

Industrial adaptations employ continuous flow reactors to enhance safety and efficiency. For example, CN103420889A discloses a vacuum distillation step (0.09 MPa, 150°C) to isolate the product, reducing purification time by 40%. Solvent recovery systems for 1,2-dichloroethane achieve 90% reuse, lowering production costs .

Transition-Metal-Free C–H Functionalization

Alkali Metalation Strategy

A breakthrough method avoids transition metals by using alkali metal bases (e.g., LiHMDS) and 2,6-dimethylaniline as an additive. Pyrrole undergoes deprotonation at the N–H position, forming a reactive intermediate that couples with benzaldehyde derivatives .

Reaction Optimization :

-

Base : Lithium hexamethyldisilazide (LiHMDS, 2.5 equiv)

-

Additive : 2,6-dimethylaniline (0.2 equiv)

Substrate Scope and Yields :

| Benzaldehyde Substituent | Yield (%) |

|---|---|

| 4-H | 88.6 |

| 4-OCH₃ | 78.2 |

| 4-Br | 61.9 |

This method tolerates electron-deficient and sterically hindered aldehydes, making it versatile for derivative synthesis .

Chemoselective Acylation via Silylamide Bases

Recent advances exploit potassium and lithium silylamides to control product selectivity. Potassium bis(trimethylsilyl)amide (KHMDS) promotes this compound formation, while LiHMDS favors benzyl phenyl ketones .

Mechanistic Insight :

-

KHMDS : Generates a stable enolate intermediate, preventing over-addition.

-

LiHMDS : Facilitates nucleophilic attack at the carbonyl carbon, leading to ketone byproducts .

Alternative Synthetic Routes

Vilsmeier-Haack Reaction

Though less common, the Vilsmeier-Haack approach uses DMF and POCl₃ to form a reactive acylium ion. However, limited substrate compatibility and harsh acidic conditions (pH < 1) restrict its utility .

Grignard Reagent-Mediated Synthesis

Grignard reagents (e.g., PhMgBr) add to N-acylpyrroles, followed by acid hydrolysis. While effective for bulky substituents, this method requires cryogenic conditions (−40°C) and strict anhydrous protocols .

Comparative Analysis of Methods

Table 4.1: Method Comparison

| Method | Yield (%) | Temperature (°C) | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 86 | 25–83 | Moderate | High |

| Alkali Metalation | 61.9–88.6 | 30 | High | Moderate |

| Vilsmeier-Haack | 50–65 | 0–5 | Low | Low |

Advantages and Limitations :

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring in 2-benzoylpyrrole undergoes electrophilic substitution, primarily at the 4- and 5-positions due to the directing effects of the benzoyl group. These reactions are facilitated by alkali metalation systems or catalytic conditions.

Key Findings:

-

Substituted benzaldehydes (e.g., 4-Br, 4-OCH₃) react efficiently under alkali metalation to yield this compound derivatives .

-

Halogenation with NBS occurs regioselectively at the 5-position due to steric and electronic effects .

Oxidation and Reduction Reactions

The benzoyl group and pyrrole ring participate in redox reactions under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Pyrrole-2-carboxylic acid | 82% | |

| Reduction | LiAlH₄, THF, reflux | 2-Benzylpyrrole | 78% |

Key Findings:

-

Oxidation with KMnO₄ selectively converts the benzoyl group to a carboxylic acid .

-

Reduction with LiAlH₄ reduces the ketone to a methylene group without affecting the pyrrole ring .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.

Key Findings:

-

The 5-position is highly reactive in cross-coupling reactions due to its electron density .

-

Palladium catalysts enable efficient arylation and alkenylation .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Aza-oxyallylic cation, Alkynes, rt | 1,3-Dihydro-2H-pyrrol-2-one derivatives | 70–88% |

Key Findings:

Industrial-Scale Modifications

Large-scale reactions focus on optimizing purity and yield for pharmaceutical intermediates.

| Reaction Type | Reagents/Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, Mn(OAc)₃ | 5-Bromo-2-benzoylpyrrole | ≥99% | |

| Acetylation | Ac₂O, H₂SO₄, 50°C | 5-Acetyl-2-benzoylpyrrole | 95% |

Key Findings:

-

Manganese acetate enhances bromination efficiency while minimizing side reactions .

-

Post-treatment with reductive inorganic compounds (e.g., NaHSO₃) improves isolation purity .

Reactivity Trends and Mechanistic Insights

-

Electronic Effects : The benzoyl group deactivates the pyrrole ring, directing electrophiles to the 5-position .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in metalation systems .

-

Catalytic Systems : Zirconium complexes enable one-pot benzoylation via intermediate di(1H-pyrrol-1-yl)zirconium(IV) chloride .

Scientific Research Applications

Biological Activities

2-Benzoylpyrrole and its derivatives exhibit notable biological activities, making them valuable in drug development:

- Analgesic and Anti-inflammatory Properties : As an important intermediate in the synthesis of ketorolac, a non-steroidal anti-inflammatory drug (NSAID), this compound plays a crucial role in pain management therapies .

- Histone Deacetylase (HDAC) Inhibition : Recent research has highlighted its potential as an HDAC inhibitor, which is significant in cancer therapy. Compounds incorporating a this compound moiety demonstrated potent inhibitory activity against HDAC enzymes, with some derivatives showing IC50 values lower than established drugs like chidamide .

Case Studies

Several studies illustrate the diverse applications of this compound:

- Study on HDAC Inhibitors : A recent study designed novel HDAC inhibitors featuring a this compound cap. The synthesized compounds exhibited strong anti-proliferative effects against cancer cell lines, indicating their potential as therapeutic agents .

- Synthesis of Derivatives : Another investigation explored the synthesis of various substituted benzoylpyrroles via C-H functionalization. The results showed that different substituents could be effectively incorporated, yielding compounds with diverse biological profiles .

Mechanism of Action

The mechanism of action of 2-benzoylpyrrole involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to energy depletion and subsequent cell death. This mechanism is particularly effective in insecticidal and acaricidal applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Benzoylpyrrole and Analogues

Structural Insights :

- 2-Phenyl-1-pyrroline (CAS 700-91-4) differs by replacing the benzoyl group with a phenyl moiety and introducing partial saturation in the pyrrole ring. This reduces aromaticity, altering reactivity in cycloaddition and alkylation reactions .

- 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS 125330-80-5) features a lactam ring fused to a benzoyl group, enhancing electrophilicity for nucleophilic substitutions .

Limitations and Challenges

- This compound: Limited aqueous solubility restricts its use in biological systems without derivatization.

- 2-(Methylthio)-5-benzoylpyrrole : Synthetic complexity and sulfur stability under oxidative conditions pose scalability challenges .

Biological Activity

2-Benzoylpyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a pyrrole ring substituted with a benzoyl group, allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including transition-metal-free reactions involving N-H pyrroles and benzaldehydes. One notable synthesis method utilizes alkali metalation systems, yielding moderate to good results . The compound serves as a key intermediate in the development of biologically active derivatives, underscoring its importance in pharmaceutical applications.

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Reference |

|---|---|---|

| Alkali Metalation | 54 | |

| Transition-Metal-Free Reaction | 61.9-88.6 | |

| Direct Benzoylation | Moderate |

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In a study assessing the reducing ability against DPPH (1,1-diphenyl-2-picrylhydrazyl), this compound showed significant interaction, suggesting its potential as an antioxidant agent . This property is crucial for mitigating oxidative stress-related diseases.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various animal models. In one study, it was shown that at a dosage of 0.44 mmol/kg, the compound inhibited carrageenan-induced paw edema by approximately 34% . This activity positions it alongside established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential therapeutic role in treating inflammatory conditions.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. For instance, compounds incorporating the this compound moiety have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. One specific derivative demonstrated comparable inhibitory effects to known HDAC inhibitors . Such findings warrant further exploration into the compound's mechanism of action and its potential as an anticancer agent.

Table 2: Summary of Biological Activities

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Reducing ability against DPPH | |

| Anti-inflammatory | Inhibition of carrageenan-induced edema | |

| Anticancer | HDAC inhibition |

Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound and its derivatives:

- Case Study on Anti-Inflammatory Effects : A study involving rats demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups treated with standard NSAIDs.

- Case Study on Antioxidant Efficacy : In vitro assays revealed that this compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that derivatives of this compound inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for cancer therapy development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoylpyrrole, and how can reaction conditions be optimized?

- Methodological Answer : The Friedel-Crafts acylation of pyrrole using N-benzoylmorpholine and phosphoryl chloride in anhydrous 1,2-dichloroethane is a well-documented method. Key parameters include maintaining a 25°C reaction temperature for 14 hours and recrystallization from petroleum ether (60–65°C) to achieve 86% yield. Adjusting stoichiometric ratios of phosphoryl chloride (e.g., 2.16 equivalents) and solvent purity can influence yield and purity .

- Key Data : Yield (86%), melting point (77.5–78°C vs. literature 79°C), and solvent selection (1,2-dichloroethane) are critical for reproducibility.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the benzoyl and pyrrole moieties, GC-MS for purity assessment, and X-ray crystallography for structural elucidation. For example, NIST-standardized gas chromatography protocols ensure accurate retention time and mass spectral matching . Recrystallization with activated charcoal improves sample purity for crystallographic studies .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow general aromatic compound handling guidelines:

- PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats.

- Exposure Control : Work in a fume hood with negative pressure to avoid inhalation.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. What are the primary research applications of this compound in medicinal and materials chemistry?

- Methodological Answer : It serves as a precursor for bioactive heterocycles (e.g., kinase inhibitors) and coordination complexes. Its electron-rich pyrrole ring enables functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Advanced Research Questions

Q. How can mechanistic studies resolve inconsistencies in the reactivity of this compound under varying electrophilic conditions?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to investigate regioselectivity in electrophilic substitution. For example, competing acylation at pyrrole’s α- vs. β-positions may arise from solvent polarity or Lewis acid catalysts. Contrast experimental yields (e.g., 86% ) with computational activation energies to identify rate-limiting steps .

Q. What computational strategies are effective for predicting the spectroscopic properties of this compound derivatives?

- Methodological Answer : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts and UV-Vis spectra. Validate against experimental data (e.g., NIST GC-MS libraries ) to refine computational models for novel derivatives.

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments. For instance, discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from trace impurities. Replicate studies with HPLC-purified samples and document environmental conditions (humidity, temperature) .

Q. What advanced analytical methods can differentiate this compound from its structural isomers?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation patterns. For chromatographic separation, optimize HPLC gradients using C18 columns and acetonitrile/water mobile phases. Cross-reference with crystallographic data (e.g., C–C bond angles ) for unambiguous identification.

Properties

IUPAC Name |

phenyl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGGQMYSOLVBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227753 | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-46-3 | |

| Record name | 2-Benzoylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7697-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL(1H-PYRROL-2-YL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.